(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly known as adenosine, is a nucleoside that plays a vital role in many biochemical processes in the body. Adenosine is involved in energy transfer reactions in cells and is a component of nucleic acids. It is also a neurotransmitter that modulates various physiological processes, including sleep, pain, and inflammation.
Mechanism Of Action
Adenosine exerts its effects by binding to specific receptors, known as adenosine receptors, located on the surface of cells. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, each with a distinct distribution and function. Adenosine receptors are coupled to intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways, which regulate various cellular processes.
Biochemical And Physiological Effects
Adenosine has a broad range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, modulation of neurotransmitter release, and regulation of immune function. Adenosine also plays a critical role in the regulation of sleep-wake cycles, pain perception, and inflammation. Adenosine has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context and the subtype of adenosine receptor involved.
Advantages And Limitations For Lab Experiments
Adenosine is a versatile tool for studying various physiological processes in vitro and in vivo. Adenosine receptor agonists and antagonists have been developed as research tools to investigate the role of adenosine in various cellular and physiological processes. However, adenosine is metabolized rapidly in the body, limiting its use as a therapeutic agent and requiring careful consideration when designing experiments.
Future Directions
Include the development of new adenosine receptor agonists and antagonists with improved pharmacological properties, the identification of new adenosine receptor subtypes, and the investigation of the role of adenosine in cancer biology. Additionally, the development of new techniques for measuring adenosine levels in vivo will facilitate the study of adenosine in various physiological contexts.
Synthesis Methods
Adenosine can be synthesized chemically or enzymatically. The chemical synthesis of adenosine involves the condensation of adenine and D-ribose in the presence of a catalyst. The enzymatic synthesis of adenosine involves the hydrolysis of ATP by the enzyme adenylate kinase, followed by the dephosphorylation of AMP by the enzyme 5'-nucleotidase.
Scientific Research Applications
Adenosine has been extensively studied for its role in various physiological processes, including sleep, pain, inflammation, and cardiovascular function. Adenosine is also involved in the regulation of neurotransmitter release and synaptic transmission in the brain. Adenosine receptor agonists and antagonists have been developed as potential therapeutic agents for various diseases, including cancer, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-DSYKOEDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.